Dibromochloroacetonitrile

概要

説明

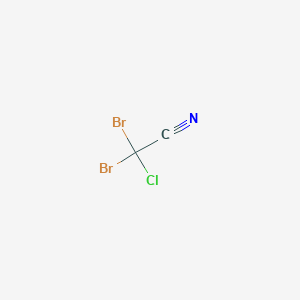

Dibromochloroacetonitrile is a chemical compound with the molecular formula C₂Br₂ClN. It is known for its use as a disinfectant in wastewater treatment. The compound is characterized by its high density and boiling point, making it suitable for various industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: Dibromochloroacetonitrile can be synthesized through the halogenation of acetonitrile. The process involves the reaction of acetonitrile with bromine and chlorine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete halogenation .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation processes. The reaction is conducted in specialized reactors designed to handle the corrosive nature of bromine and chlorine. The product is then purified through distillation and other separation techniques to achieve the desired purity levels.

化学反応の分析

Types of Reactions: Dibromochloroacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different brominated and chlorinated derivatives.

Reduction: Reduction reactions can lead to the formation of less halogenated acetonitriles.

Substitution: The halogen atoms in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed for substitution reactions.

Major Products: The major products formed from these reactions include various halogenated acetonitriles and other organic compounds, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Environmental Monitoring and Water Treatment

DBCAN is primarily studied for its role as a disinfection byproduct (DBP) in chlorinated water systems. Its formation during water treatment processes raises concerns due to its potential toxicity and environmental impact.

- Toxicity Assessment : Research has demonstrated that DBA can induce oxidative stress in cells, leading to significant cell toxicity. For instance, studies involving Chinese hamster ovary (CHO) cells have shown that chlorinated effluent organic matter (EfOM), which includes DBA, can lead to increased levels of reactive oxygen species (ROS), causing cellular damage .

- Regulatory Implications : The presence of DBA in treated water has prompted regulatory bodies to evaluate its health risks. Studies have indicated that DBA can affect aquatic life, with significant impacts observed on fish embryos, including reduced hatching rates and morphological deformities .

Chemical Synthesis

DBCAN serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique chemical structure allows it to participate in nucleophilic substitution reactions, making it a valuable building block in organic synthesis.

- Synthesis of Pharmaceuticals : DBA has been utilized in the synthesis of certain antitumor agents and other therapeutic compounds. Its ability to introduce halogen functionalities into organic molecules facilitates the development of new drugs with enhanced biological activity.

Analytical Chemistry

In analytical chemistry, DBA is employed as a reagent for the detection and quantification of specific analytes. Its reactivity with amines and alcohols allows for the development of sensitive assays.

- Detection Methods : Techniques such as gas chromatography-mass spectrometry (GC-MS) have been developed to detect DBA levels in environmental samples, providing critical data for assessing water quality .

Case Study 1: Toxicity Assessment in Aquatic Systems

A study conducted on the effects of DBA on zebrafish embryos revealed that exposure to increasing concentrations resulted in decreased hatching rates and increased mortality. The research highlighted the need for stringent monitoring of DBPs like DBA in treated water sources to protect aquatic ecosystems .

Case Study 2: Pharmaceutical Development

Research into the synthesis pathways involving DBA has led to the development of new antitumor agents. By incorporating DBA into synthetic routes, chemists have been able to create compounds with enhanced efficacy against cancer cells, showcasing the compound's utility beyond environmental applications.

作用機序

The mechanism of action of dibromochloroacetonitrile involves its interaction with cellular components, leading to the disruption of cellular processes. The compound targets nucleic acids and proteins, causing oxidative stress and cellular damage. This mechanism is particularly effective in the removal of viruses and other pathogens from wastewater .

類似化合物との比較

Dibromoacetonitrile: Similar in structure but lacks the chlorine atom.

Chlorodibromoacetonitrile: Another halogenated acetonitrile with similar properties.

Tribromoacetonitrile: Contains three bromine atoms and is used in similar applications

Uniqueness: Dibromochloroacetonitrile is unique due to its combination of bromine and chlorine atoms, which enhances its reactivity and effectiveness as a disinfectant. This makes it particularly valuable in applications requiring strong oxidative and disinfectant properties .

生物活性

Dibromochloroacetonitrile (DBCAN) is a disinfection by-product (DBP) that arises from the chlorination of water containing organic matter, particularly in the presence of bromide ions. This compound has garnered attention due to its potential health risks and biological activities, which are critical in understanding its environmental and toxicological impacts.

DBCAN is a member of the haloacetonitriles (HANs) group, which are known for their formation during the chlorination or chloramination of drinking water sources contaminated with organic materials. The presence of bromide significantly influences the formation of this compound, often leading to higher concentrations compared to other DBPs such as trihalomethanes (THMs) .

Cytotoxicity and Genotoxicity

Research indicates that this compound exhibits notable cytotoxic and genotoxic properties. In vitro studies have demonstrated that it can induce DNA damage in mammalian cells, suggesting a potential risk for carcinogenic effects upon exposure . The mutagenic potential of DBAAN was assessed using various strains of bacteria, revealing significant mutagenic activity that raises concerns regarding its impact on human health .

Skin Irritation and Sensitization

In vivo studies have evaluated the skin irritation potential of DBAAN. The Local Lymph Node Assay (LLNA) indicated that DBAAN can cause significant ear swelling and erythema in test subjects, suggesting that it may act as a skin sensitizer. A change in ear thickness greater than 25% was observed, indicating excessive local dermal irritation .

Environmental Impact

DBCAN's formation is not only a concern for human health but also poses risks to aquatic ecosystems. The compound has been shown to exhibit acute toxicity towards various aquatic organisms, including algae and fish. Its persistence in water systems can lead to bioaccumulation, further exacerbating its ecological impact .

Case Studies

Case Study 1: Chlorination of Algal Matter

A study investigating the chlorination of algal organic matter from Chlorella sorokiniana found that DBAAN was formed at significant levels during the disinfection process. The concentrations observed were higher than those reported for many other algal species, highlighting the reactivity of DBAAN as a DBP precursor .

| Parameter | Concentration (µg/mg DOC) |

|---|---|

| DBAAN Formation | 16.7 |

| Other DBPs (e.g., TCM) | 33.6 |

Case Study 2: Health Risks in Occupational Settings

In an occupational health survey, workers exposed to chlorine-based disinfectants reported respiratory issues and dermatological problems linked to exposure to DBPs like DBAAN. This underscores the need for careful monitoring and management of disinfectant use in industrial settings .

Regulatory Considerations

Due to its potential health risks, regulatory bodies are increasingly focusing on monitoring DBPs like DBAAN in drinking water supplies. The U.S. Environmental Protection Agency (EPA) has established guidelines for acceptable levels of various DBPs, including haloacetonitriles, to mitigate health risks associated with long-term exposure .

特性

IUPAC Name |

2,2-dibromo-2-chloroacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2ClN/c3-2(4,5)1-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARYQRXQKOVEPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(Cl)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021556 | |

| Record name | Dibromochloroacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144772-39-4 | |

| Record name | Dibromochloroacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144772394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromochloroacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBROMOCHLOROACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPU8B5UQ4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。